

Experimental protocol for "4-(Pyrrolidine-1-sulfonyl)-benzoic acid" synthesis

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Compound of Interest

Compound Name: 4-(Pyrrolidine-1-sulfonyl)-benzoic acid

Cat. No.: B183761

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An Application Note for the Synthesis of 4-(Pyrrolidine-1-sulfonyl)-benzoic acid

Introduction: A Versatile Scaffold in Medicinal Chemistry

4-(Pyrrolidine-1-sulfonyl)-benzoic acid is a key structural motif and versatile building block in medicinal chemistry. The molecule incorporates a benzoic acid group, a common feature in many biologically active compounds, with a pyrrolidine-sulfonamide moiety.[1] This sulfonamide linkage is a critical pharmacophore found in a wide array of therapeutic agents, including diuretics, anti-inflammatory agents, and enzyme inhibitors.[2] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, offers a three-dimensional structure that can effectively explore pharmacophore space, contributing to the stereochemistry and binding affinity of a molecule.[3][4]

This application note provides a detailed, field-proven protocol for the synthesis of **4-(Pyrrolidine-1-sulfonyl)-benzoic acid**. The described two-step synthesis is robust and begins with the commercially available starting material, methyl 4-(chlorosulfonyl)benzoate. The methodology follows a logical progression of sulfonamide formation followed by ester hydrolysis, providing a reliable route for researchers and drug development professionals to access this valuable compound.

Synthetic Strategy and Mechanistic Overview

The synthesis proceeds via two fundamental organic transformations:

- **Nucleophilic Acyl Substitution:** The synthesis commences with the reaction between methyl 4-(chlorosulfonyl)benzoate and pyrrolidine. The nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.^[5] This reaction forms a stable sulfonamide bond, with the concurrent release of hydrogen chloride (HCl). A tertiary amine base, such as triethylamine (TEA), is employed as an acid scavenger to neutralize the HCl, driving the reaction to completion.
- **Saponification (Ester Hydrolysis):** The intermediate, methyl 4-(pyrrolidine-1-sulfonyl)benzoate, is then subjected to alkaline hydrolysis. The ester is cleaved by a hydroxide ion (from NaOH or KOH) to form a carboxylate salt. Subsequent acidification with a strong mineral acid, like HCl, protonates the carboxylate to yield the final product, **4-(Pyrrolidine-1-sulfonyl)-benzoic acid**.^[6]

The complete reaction scheme is illustrated below:

Reaction Scheme:

Step 1: Sulfonamide Formation

+ --(Triethylamine, DCM)-->

Step 2: Ester Hydrolysis

--(1. NaOH, H₂O/MeOH; 2. HCl)-->

Experimental Protocol

This protocol is designed to be a self-validating system, including steps for purification and characterization to ensure the identity and purity of the final product.

Materials and Reagents

Reagent / Material	Molecular Formula	M.W. (g/mol)	Amount	Moles (mmol)	Notes
Methyl 4-(chlorosulfonyl)benzoate	C ₈ H ₇ ClO ₄ S	234.66	5.00 g	21.31	Starting Material
Pyrrolidine	C ₄ H ₉ N	71.12	1.66 g (1.93 mL)	23.44	1.1 eq
Triethylamine (TEA)	C ₆ H ₁₅ N	101.19	2.37 g (3.27 mL)	23.44	1.1 eq, Base
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	100 mL	-	Anhydrous Solvent
Sodium Hydroxide (NaOH)	NaOH	40.00	1.70 g	42.62	2.0 eq, Hydrolysis
Methanol (MeOH)	CH ₄ O	32.04	50 mL	-	Solvent
Water (H ₂ O)	H ₂ O	18.02	50 mL	-	Solvent
Hydrochloric Acid (HCl)	HCl	36.46	As needed	-	2M Aqueous Solution
Anhydrous Magnesium Sulfate (MgSO ₄)	MgSO ₄	120.37	As needed	-	Drying Agent
Ethyl Acetate	C ₄ H ₈ O ₂	88.11	As needed	-	Extraction/TL C
Hexanes	C ₆ H ₁₄	86.18	As needed	-	Extraction/TL C

Step 1: Synthesis of Methyl 4-(pyrrolidine-1-sulfonyl)benzoate (Intermediate)

- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-(chlorosulfonyl)benzoate (5.00 g, 21.31 mmol). Dissolve the solid in 100 mL of anhydrous dichloromethane (DCM).
- **Cooling:** Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.
- **Addition of Reagents:** In a separate vial, mix pyrrolidine (1.93 mL, 23.44 mmol) and triethylamine (3.27 mL, 23.44 mmol). Add this mixture dropwise to the cooled DCM solution over 15 minutes using a dropping funnel. Rationale: Dropwise addition at 0 °C is crucial to control the exothermic nature of the reaction and prevent side product formation.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
- **Monitoring:** Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 30% Ethyl Acetate in Hexanes. The disappearance of the starting material spot and the appearance of a new, higher R_f product spot indicates completion.
- **Work-up:** Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude intermediate product as a solid. This intermediate is often pure enough for the next step, but can be purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of 4-(Pyrrolidine-1-sulfonyl)-benzoic acid (Final Product)

- **Hydrolysis Setup:** Transfer the crude methyl 4-(pyrrolidine-1-sulfonyl)benzoate from the previous step into a 250 mL round-bottom flask. Add methanol (50 mL) and water (50 mL).
- **Addition of Base:** Add sodium hydroxide pellets (1.70 g, 42.62 mmol) to the mixture. Rationale: Using at least two equivalents of base ensures complete saponification of the ester.

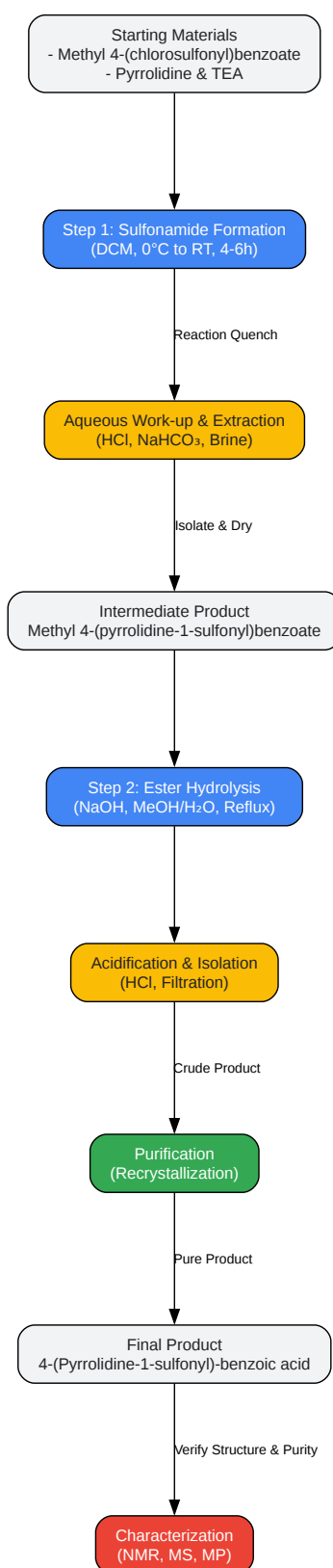
- **Reaction:** Heat the mixture to reflux (approximately 70-80 °C) and maintain for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting ester.
- **Cooling and Concentration:** Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure.
- **Acidification:** Cool the remaining aqueous solution in an ice bath. Slowly add 2M HCl dropwise with vigorous stirring until the pH of the solution is approximately 2. A white precipitate of the final product will form.
- **Isolation:** Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (3 x 30 mL) to remove any inorganic salts.
- **Drying:** Dry the purified product in a vacuum oven at 50-60 °C overnight. The typical yield is 80-90% over the two steps.

Purification and Characterization

- **Purification:** The primary method for purification is recrystallization. A suitable solvent system is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
- **Melting Point:** Determine the melting point of the dried, purified solid.
- **Mass Spectrometry (MS):** Confirm the molecular weight of the compound. The monoisotopic mass is 255.05653 Da.^[7] Expected m/z for $[M+H]^+$ is 256.0638 and for $[M-H]^-$ is 254.0493.^[7]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Confirm the structure of the final product.
 - ¹H NMR: Expect signals corresponding to the aromatic protons on the benzoic acid ring (two doublets in the ~7.9-8.2 ppm region), and signals for the pyrrolidine ring protons (two multiplets in the ~3.2 ppm and ~1.8 ppm regions). The acidic proton of the carboxylic acid will appear as a broad singlet at a high chemical shift (>12 ppm), which is D₂O exchangeable.

- ^{13}C NMR: Expect signals for the quaternary carbon of the carboxylic acid (~166-170 ppm), the aromatic carbons, and the two distinct carbons of the pyrrolidine ring.

Synthetic Workflow Diagram



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Caption: Workflow for the two-step synthesis of **4-(Pyrrolidine-1-sulfonyl)-benzoic acid**.

Safety Precautions

- All manipulations should be performed in a well-ventilated fume hood.
- Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
- Methyl 4-(chlorosulfonyl)benzoate is corrosive and moisture-sensitive. Handle with care.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
- Strong acids (HCl) and bases (NaOH) are corrosive and can cause severe burns. Handle with extreme caution.

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